molecular formula C17H20FN3O3 B117764 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo- CAS No. 149091-97-4

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-

Cat. No.: B117764
CAS No.: 149091-97-4
M. Wt: 333.36 g/mol
InChI Key: QBOLFZHJHTUXPT-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is structurally characterized by a quinoline core with various substituents, including a cyclopropyl group, an ethylaminoethylamino group, and a fluoro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps. One common method includes the following steps:

    Formation of the quinoline core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the alkylation of the quinoline core with cyclopropyl halides.

    Addition of the ethylaminoethylamino group: This is done through nucleophilic substitution reactions using ethylaminoethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylaminoethylamino group or the fluoro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ethylaminoethylamine in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with modified ethylaminoethylamino or fluoro groups.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other quinoline derivatives.

    Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.

    Medicine: Investigated for its potential as an antibiotic in clinical settings.

    Industry: Utilized in the development of new antimicrobial agents and pharmaceuticals.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.

Uniqueness: 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substituents, which confer distinct antibacterial properties and pharmacokinetic profiles compared to other fluoroquinolones. Its structure allows for effective penetration into bacterial cells and a high affinity for bacterial DNA gyrase and topoisomerase IV.

Properties

IUPAC Name

1-cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-19-5-6-20-14-8-15-11(7-13(14)18)16(22)12(17(23)24)9-21(15)10-3-4-10/h7-10,19-20H,2-6H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOLFZHJHTUXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-
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3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-
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3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-
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3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-
Reactant of Route 5
Reactant of Route 5
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-
Reactant of Route 6
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-

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